Cas no 58333-72-5 (ethyl 5-phenyl-1,3-thiazole-2-carboxylate)

Ethyl 5-phenyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 5-position and an ethyl ester at the 2-position. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. The thiazole moiety offers stability and reactivity, while the ester group enables further derivatization. Its phenyl substitution enhances lipophilicity, potentially improving bioavailability in drug design. The compound is typically synthesized via cyclization or condensation reactions, ensuring high purity and consistent performance. Its well-defined chemical properties make it valuable for research and industrial applications requiring precise molecular frameworks.
ethyl 5-phenyl-1,3-thiazole-2-carboxylate structure
58333-72-5 structure
Product Name:ethyl 5-phenyl-1,3-thiazole-2-carboxylate
CAS No:58333-72-5
MF:C12H11NO2S
MW:233.286241769791
MDL:MFCD11976519
CID:1025353
PubChem ID:12830686
Update Time:2025-10-30

ethyl 5-phenyl-1,3-thiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-phenylthiazole-2-carboxylate
    • 5-phenyl-2-Thiazolecarboxylic acid ethyl ester
    • ethyl 5-phenyl-1,3-thiazole-2-carboxylate
    • 2-thiazolecarboxylic acid, 5-phenyl-, ethyl ester
    • LogP
    • Ethyl5-phenylthiazole-2-carboxylate
    • FWBZHFHLKWUNKL-UHFFFAOYSA-N
    • SY105023
    • AX8227500
    • AB0025651
    • ST24025017
    • W7146
    • ETHYL?5-PHENYLTHIAZOLE-2-CARBOXYLATE
    • 58333-72-5
    • DB-072464
    • EN300-1212471
    • A869471
    • DS-1937
    • AKOS015999191
    • AMY26953
    • DTXSID60510973
    • SCHEMBL2180059
    • MFCD11976519
    • MDL: MFCD11976519
    • Inchi: 1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
    • InChI Key: FWBZHFHLKWUNKL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=NC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 233.05113
  • Monoisotopic Mass: 233.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 3.2

Experimental Properties

  • Boiling Point: 369.9°C at 760 mmHg
  • PSA: 39.19

ethyl 5-phenyl-1,3-thiazole-2-carboxylate Security Information

ethyl 5-phenyl-1,3-thiazole-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RT257-50mg
ethyl 5-phenyl-1,3-thiazole-2-carboxylate
58333-72-5 95+%
50mg
333.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RT257-200mg
ethyl 5-phenyl-1,3-thiazole-2-carboxylate
58333-72-5 95+%
200mg
715.0CNY 2021-07-10
abcr
AB439506-250 mg
Ethyl 5-phenylthiazole-2-carboxylate; .
58333-72-5
250mg
€239.80 2023-04-22
abcr
AB439506-1 g
Ethyl 5-phenylthiazole-2-carboxylate; .
58333-72-5
1g
€438.00 2023-04-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227500-100mg
Ethyl 5-phenylthiazole-2-carboxylate
58333-72-5 95%
100mg
¥259.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227500-250mg
Ethyl 5-phenylthiazole-2-carboxylate
58333-72-5 95%
250mg
¥414.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227500-1g
Ethyl 5-phenylthiazole-2-carboxylate
58333-72-5 95%
1g
¥899.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227500-5g
Ethyl 5-phenylthiazole-2-carboxylate
58333-72-5 95%
5g
¥4239.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227500-25g
Ethyl 5-phenylthiazole-2-carboxylate
58333-72-5 95%
25g
¥10968.0 2024-04-18
Chemenu
CM123116-1g
ethyl 5-phenylthiazole-2-carboxylate
58333-72-5 95%
1g
$264 2021-08-05

ethyl 5-phenyl-1,3-thiazole-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58333-72-5)ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Order Number:A869471
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:17
Price ($):503.0/1452.0
Email:sales@amadischem.com

ethyl 5-phenyl-1,3-thiazole-2-carboxylate Related Literature

Additional information on ethyl 5-phenyl-1,3-thiazole-2-carboxylate

Ethyl 5-Phenyl-1,3-Thiazole-2-Carboxylate (CAS No. 58333-72-5): An Overview of Its Synthesis, Properties, and Applications

Ethyl 5-phenyl-1,3-thiazole-2-carboxylate (CAS No. 58333-72-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique thiazole ring structure and the presence of an ester group, which contribute to its diverse chemical properties and potential biological activities. In this comprehensive overview, we will delve into the synthesis, physical and chemical properties, and potential applications of ethyl 5-phenyl-1,3-thiazole-2-carboxylate.

Synthesis of Ethyl 5-Phenyl-1,3-Thiazole-2-Carboxylate

The synthesis of ethyl 5-phenyl-1,3-thiazole-2-carboxylate can be achieved through various methods, each offering unique advantages in terms of yield, purity, and scalability. One of the most common approaches involves the reaction of 2-aminothiophenol with phenacyl bromide in the presence of a base, followed by esterification with ethanol. This method has been extensively studied and optimized to produce high yields of the desired compound.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes. For instance, a microwave-assisted synthesis method has been reported to significantly reduce reaction times and improve yields while minimizing the use of hazardous solvents. This approach not only enhances the efficiency of the synthesis but also aligns with sustainable chemistry principles.

Physical and Chemical Properties

Ethyl 5-phenyl-1,3-thiazole-2-carboxylate is a white crystalline solid with a molecular weight of 269.34 g/mol. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but exhibits limited solubility in water. The compound's melting point is typically around 100°C, although this can vary slightly depending on the purity and crystalline form.

The thiazole ring in ethyl 5-phenyl-1,3-thiazole-2-carboxylate imparts significant stability to the molecule, making it resistant to degradation under various conditions. The presence of the ester group adds reactivity and functional versatility, allowing for further derivatization through hydrolysis or transesterification reactions.

Spectroscopic Characterization

The structural integrity of ethyl 5-phenyl-1,3-thiazole-2-carboxylate can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks at around 1740 cm-1 (C=O stretch) and 1600 cm-1 (C=C stretch), which are indicative of the ester and aromatic functionalities, respectively. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with key signals appearing at δ 7.60 (m, 4H) for the phenyl protons and δ 4.40 (q, 2H) for the ethoxy protons.

Mass spectrometry (MS) analysis confirms the molecular weight and provides insights into fragmentation patterns. The base peak at m/z 269 corresponds to the molecular ion [M+H]+, while other significant fragments include m/z 241 [M+H-C2H5] and m/z 197 [M+H-C8H8O2S]. These data collectively support the proposed structure of ethyl 5-phenyl-1,3-thiazole-2-carboxylate.

Biological Activities and Potential Applications

Ethyl 5-phenyl-1,3-thiazole-2-carboxylate has shown promising biological activities that make it a valuable candidate for pharmaceutical research. One notable application is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This property makes it a potential lead compound for developing new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, ethyl 5-phenyl-1,3-thiazole-2-carboxylate has been investigated for its antimicrobial activity. Research has shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This makes it a promising candidate for developing new antimicrobial agents to combat drug-resistant strains.

The compound's potential as an anticancer agent has also been explored. Preclinical studies have indicated that ethyl 5-phenyl-1,3-thiazole-2-carboxylate can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit Akt/mTOR signaling and induce reactive oxygen species (ROS) production in cancer cells.

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in advancing ethyl 5-phenyl-1,3-thiazole-2-carboxylate into clinical trials. Several phase I trials are currently underway to evaluate its safety and efficacy in treating various inflammatory conditions and infections. Early results have been encouraging, with no major adverse effects reported at therapeutic doses.

Further research is needed to fully elucidate the pharmacokinetic properties and long-term safety profile of this compound. Ongoing studies are focusing on optimizing dosing regimens and exploring combination therapies with other drugs to enhance therapeutic outcomes.

In conclusion, ethyl 5-phenyl-1,3-thiazole-2-carboxylate (CAS No. 58333-72-5) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities that make it a valuable candidate for developing new therapeutic agents. As research continues to advance our understanding of this compound's properties and applications, it holds promise for addressing unmet medical needs in areas such as inflammation, infection, and cancer.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58333-72-5)ethyl 5-phenyl-1,3-thiazole-2-carboxylate
A869471
Purity:99%/99%
Quantity:5g/25g
Price ($):503.0/1452.0
Email